Butopiprine
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Overview
Description
Butopiprine is an antitussive drug.
Scientific Research Applications
1. Apoptosis Induction in Immune Cells
Butyric acid, a metabolite related to butopiprine, has been shown to induce apoptosis in various immune cells such as murine thymocytes, splenic T cells, and human Jurkat T cells. This process involves the suppression of T-cell viability and the induction of DNA fragmentation, suggesting potential applications in modulating immune responses and studying cell death mechanisms (Kurita-Ochiai, Fukushima, & Ochiai, 1997).
2. Potential Therapeutic Applications in Chronic Diseases
Butein, another compound related to butopiprine, has demonstrated effectiveness against several chronic diseases due to its antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective properties. These findings support the use of butein in managing various chronic conditions (Padmavathi et al., 2017).
3. Antidepressant-like Effects
Research has also indicated that Butea superba, a plant extract related to butopiprine, exhibits antidepressant-like effects in mice. This effect is mediated by restoring dysfunctions of the hypothalamic-pituitary-adrenal axis, synaptic plasticity-related signaling systems, and neurogenesis in the hippocampus (Mizuki et al., 2014).
4. Role in Cancer and Hemoglobinopathies Treatment
Butyric acid and its derivatives have been studied for their roles in treating colorectal cancer and hemoglobinopathies. The agent's ability to induce cell differentiation, apoptosis, and cell growth control indicates its potential as a biological response modifier in therapeutic contexts (Pouillart, 1998).
5. Impact on Autophagy in Gliomas
Tricyclic antidepressants, including butipiprine, have been investigated for their potential in inducing cell-lethal autophagy in gliomas, suggesting a new avenue for treatment strategies (Shchors, Massaras, & Hanahan, 2015).
6. Effect on Endocrine and Metabolic Disorders
Butyric acid derivatives have been shown to alleviate endoplasmic reticulum stress in mouse models of type 2 diabetes, offering insights into potential treatments for metabolic disorders (Özcan et al., 2006).
7. Antileishmanial Activity
Allopurinol, structurally related to butopiprine, exhibits effective antileishmanial properties in vitro, suggesting potential applications in the treatment of leishmaniasis (Marr & Berens, 1977).
8. Impact on Chemotherapy
Etoposide (VP-16-213), a drug related to butopiprine, has demonstrated effectiveness in treating various cancers, including testicular, lung cancers, lymphoma, and leukemia, providing insights into its potential role in chemotherapy (O'dwyer et al., 1985).
properties
CAS RN |
55837-15-5 |
---|---|
Product Name |
Butopiprine |
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H29NO3/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3 |
InChI Key |
MNBLDUWBHRTWEP-UHFFFAOYSA-N |
SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Canonical SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Appearance |
Solid powder |
Other CAS RN |
55837-15-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Butopiprine; Butopiprinum; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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